molecular formula C47H76O18 B1141298 Asperosaponin VI CAS No. 39524-08-8

Asperosaponin VI

カタログ番号: B1141298
CAS番号: 39524-08-8
分子量: 929.1 g/mol
InChIキー: CCRXMHCQWYVXTE-HMRSNRLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アケビサポニンDは、植物のDipsacus asper Wall. ex DC.から抽出された生物活性を持つトリテルペノイドサポニンです。 抗炎症、神経保護、骨保護などの様々な治療効果が知られています .

準備方法

合成ルートと反応条件

アケビサポニンDの調製には、2段階のマクロポーラス樹脂カラム分離法が用いられます。 まず、HPD-722樹脂を用いて、アケビサポニンDの純度を6.27%から59.41%に高めます。 続いて、ADS-7樹脂を用いてさらに精製し、95.05%の純度に達します . この方法は、シンプルで効率的であり、大規模生産に適しています。

工業生産方法

アケビサポニンDの工業規模での調製には、同じ2段階のマクロポーラス樹脂カラム分離法が用いられます。 この方法は、大規模な調製に有効であることが示されており、高純度と高収率を確保することができます .

化学反応解析

反応の種類

アケビサポニンDは、酸化、還元、置換など、様々な化学反応を起こします。 これらの反応は、化合物の構造を改変し、生物活性を高めるために不可欠です。

一般的な試薬と条件

アケビサポニンDを含む反応で一般的に使用される試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は、通常、目的の改変が確実に達成されるように、制御された条件下で行われます。

生成される主要な生成物

アケビサポニンDの反応から生成される主要な生成物には、抗炎症作用と神経保護作用が強化された誘導体があります。 これらの誘導体は、さらなる研究や潜在的な治療用途のために重要です .

化学反応の分析

Types of Reactions

Akebia saponin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the reactions involving Akebia saponin D include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications.

Major Products Formed

The major products formed from the reactions of Akebia saponin D include derivatives with enhanced anti-inflammatory and neuroprotective properties. These derivatives are valuable for further research and potential therapeutic applications .

科学的研究の応用

Therapeutic Mechanisms and Biological Activities

Asperosaponin VI exhibits a range of biological activities that have been explored in various studies:

  • Osteogenic Differentiation : this compound promotes the proliferation and differentiation of bone marrow stromal cells, particularly in models of osteoporosis. Studies demonstrate that it enhances alkaline phosphatase activity and calcified nodule formation, indicating its potential in treating bone-related disorders . The mechanism involves the activation of the phosphatidylinositol-3 kinase/AKT signaling pathway, which is crucial for osteoblast differentiation .
  • Anti-inflammatory Properties : Research shows that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It modulates inflammatory responses in microglial cells, suggesting its potential use in neuroinflammatory conditions .
  • Angiogenesis and Wound Healing : this compound has been found to promote angiogenesis by upregulating the hypoxia-inducible factor 1-alpha/vascular endothelial growth factor pathway. In vitro studies with human umbilical vein endothelial cells indicate that it enhances tube formation and cell proliferation, while in vivo studies demonstrate accelerated wound healing in animal models .
  • Antidepressant Effects : Preliminary research suggests that this compound may exert antidepressant effects through mechanisms involving the downregulation of indoleamine 2,3-dioxygenase expression, indicating a potential role in mood disorders .

Osteoporosis Treatment

A study investigated the effects of this compound on osteogenic differentiation in ovariectomized rat bone marrow stromal cells. The results showed significant increases in osteogenic markers, suggesting its efficacy as a therapeutic agent for osteoporosis .

Tendon Disease Management

In a rabbit model of tendon disease, this compound administration led to improved histopathological outcomes and reduced tendon damage scores compared to control groups. The study highlighted its potential as a therapeutic option for tendon injuries by modulating matrix metalloproteinase activity .

Recurrent Spontaneous Abortion

This compound was identified as a quality marker for Dipsaci Radix and demonstrated therapeutic effects on recurrent spontaneous abortion through network pharmacology analyses. The study revealed multiple targets involved in its action, although further validation is required to confirm these findings .

Summary Table of Applications

Application AreaMechanism of ActionEvidence Source
OsteoporosisPromotes osteogenic differentiation via AKT signaling
Anti-inflammatoryInhibits pro-inflammatory cytokines
AngiogenesisUpregulates HIF-1α/VEGF pathway
Wound HealingAccelerates healing rates in vivo
Antidepressant EffectsDownregulation of indoleamine 2,3-dioxygenase
Tendon DiseaseModulates matrix metalloproteinase activity
Recurrent Spontaneous AbortionTargets multiple pathways associated with RSA

類似化合物との比較

アケビサポニンDは、その特定の分子構造と生物活性により、他の類似化合物と比べてユニークです。 類似の化合物には以下のようなものがあります。

アケビサポニンDは、IL-6-STAT3-DNMT3b軸とNRF2/HO-1/NF-κB軸に対する特異的な効果により、さらなる研究と治療開発のための貴重な化合物となっています .

生物活性

Asperosaponin VI (AS6), a bioactive saponin derived from Dipsacus asperoides, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, including:

  • Neuroprotective Effects : AS6 has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are implicated in neuroinflammation. This effect contributes to its potential in treating neurodegenerative diseases .
  • Cardioprotective Effects : Research indicates that AS6 can protect myocardial cells from damage, potentially through the regulation of apoptosis-related proteins such as BAX and caspase-3 .
  • Anti-inflammatory Activity : AS6 modulates inflammatory responses by affecting various signaling pathways, including the transforming growth factor beta (TGF-β) pathway, which plays a crucial role in inflammation and tissue repair .
  • Bone Health : Studies suggest that AS6 promotes osteoblast differentiation via the p38 MAPK and ERK1/2 signaling pathways, indicating its potential use in treating osteoporosis .
  • Wound Healing : AS6 enhances angiogenesis and cell proliferation, facilitating improved wound healing processes .

The biological activities of this compound are mediated through several molecular mechanisms:

  • Regulation of Cytokine Expression : AS6 downregulates pro-inflammatory cytokines while upregulating protective factors like hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), promoting vascularization and tissue repair .
  • Inhibition of Apoptosis : By modulating apoptotic pathways, AS6 slows down cell death in various tissues, contributing to its protective effects against oxidative stress and inflammation .
  • Promotion of Cell Differentiation : AS6 induces osteoblast maturation through specific signaling pathways, enhancing bone formation and repair processes .

Study on Tendon Healing

A notable study investigated the effects of this compound on tendon healing in rabbits. The results indicated that treatment with AS6 significantly improved tendon structure and function compared to control groups. The treatment led to enhanced blood flow and reduced inflammation at higher doses (20 mg/kg and 40 mg/kg) without adverse effects on tendon integrity .

Research on Recurrent Spontaneous Abortion (RSA)

Another study explored the therapeutic potential of AS6 in alleviating recurrent spontaneous abortion. Bioinformatics analyses revealed that AS6 interacts with numerous targets involved in reproductive health. Experimental validation confirmed its efficacy in improving decidualization processes and reducing inflammatory responses in uterine tissues .

Data Summary

The following table summarizes key biological activities and corresponding mechanisms associated with this compound:

Biological ActivityMechanism of ActionReference
NeuroprotectionInhibition of pro-inflammatory cytokines
CardioprotectionRegulation of apoptosis-related proteins
Anti-inflammatoryModulation of TGF-β signaling
Osteoblast differentiationActivation of p38 MAPK and ERK1/2 pathways
Wound healingEnhanced angiogenesis and cell proliferation

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying Asperosaponin VI's cardioprotective effects in ischemic injury models?

this compound mitigates ischemic cardiac injury by reducing biomarkers of myocardial damage (e.g., lactate dehydrogenase, creatine kinase) and enhancing antioxidant defenses (e.g., glutathione peroxidase, superoxide dismutase). It suppresses apoptosis in hypoxic cardiomyocytes by increasing the Bcl-2/Bax ratio, inhibiting caspase-3 activation, and enhancing phosphorylation of Akt and CREB . Methodological Insight: Use rodent ischemia-reperfusion models to measure cardiac enzymes and apoptosis markers via ELISA or Western blot.

Q. How does this compound promote osteogenic differentiation in mesenchymal stem cells (MSCs)?

this compound activates BMP-2/p38 and ERK1/2 signaling pathways, upregulating osteogenic markers (e.g., Runx2, OCN) and mineralized nodule formation. It also counteracts TNF-α-induced suppression of osteoblast differentiation . Methodological Insight: Assess osteogenesis using ALP staining, qPCR for osteogenic genes, and Alizarin Red S assays in MSC cultures treated with this compound (10–100 μM).

Q. What analytical methods are recommended for ensuring the purity and quality of this compound in bulk drug form?

A validated HPLC method with ODS columns can detect seven related impurities, including epimers. The method meets ICH guidelines for sensitivity, linearity (r² > 0.9979), precision (RSD < 5%), and accuracy (94–106% recovery) . Methodological Insight: Use semi-preparative HPLC and structural elucidation (TOF-MS, NMR) for impurity profiling.

Advanced Research Questions

Q. How do experimental designs for studying this compound's effects on neuroinflammation differ between acute (e.g., LPS-induced) and chronic (e.g., CMS) models of depression?

In acute LPS models, this compound (40 mg/kg) reduces NF-κB-driven neuroinflammation. In chronic mild stress (CMS) models, it activates PPAR-γ to shift microglia from pro-inflammatory (IL-6, TNF-α) to neuroprotective phenotypes (Arg-1, IL-10), restoring synaptic plasticity (PSD95, CamKII) . Methodological Insight: Combine behavioral assays (SPT, FST) with hippocampal cytokine profiling and microglial morphology analysis.

Q. What molecular pathways explain the dual role of this compound in both bone regeneration and cardiac protection?

While osteogenesis involves BMP-2/p38 and ERK1/2 pathways, cardioprotection relies on PI3K/Akt and CREB activation. Both roles converge on anti-apoptotic mechanisms (Bcl-2/Bax modulation) but diverge in tissue-specific signaling targets . Methodological Insight: Use pathway-specific inhibitors (e.g., LY294002 for PI3K) to dissect mechanisms in dual-tissue models.

Q. How can transcriptome analysis and exogenous elicitors like methyl jasmonate (MeJA) enhance this compound biosynthesis in Dipsacus asperoides?

MeJA (150 μM) upregulates squalene epoxidase (DaSE1) and geranyl diphosphate synthase (DaGPS), key enzymes in this compound biosynthesis. Transcriptome sequencing of root developmental stages (L1, L2, M7) identifies jasmonate signaling as a regulatory hub . Methodological Insight: Apply MALDI-MSI for spatial metabolite mapping and RNA-Seq for temporal gene expression profiling.

Q. What contradictory findings exist regarding the role of the PI3K/Akt pathway in this compound's anti-apoptotic effects across different cell types?

In cardiomyocytes, this compound enhances PI3K/Akt to inhibit hypoxia-induced apoptosis. However, in TNF-α-treated osteoblasts, it suppresses PERK (unfolded protein response) without PI3K/Akt involvement, suggesting cell-type-specific pathway utilization . Methodological Insight: Compare phospho-protein arrays across cell lines to map context-dependent signaling.

Q. How do integrated metabolomics and network pharmacology approaches elucidate this compound's anti-thrombotic mechanisms?

Metabolomics in murine pulmonary embolism models reveals this compound's modulation of arachidonic acid and platelet activation pathways. Network pharmacology predicts F2, STAT3, and SRC as key targets, validated by prolonged APTT/TT and reduced platelet aggregation . Methodological Insight: Use SwissADME for pharmacokinetic screening and molecular docking (AutoDock Vina) to confirm target binding (<-10 kcal/mol).

特性

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRXMHCQWYVXTE-HMRSNRLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39524-08-8
Record name Asperosaponin VI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39524-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。